molecular formula C14H22BrClOSi B8199641 (2-Bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane

(2-Bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane

Cat. No.: B8199641
M. Wt: 349.76 g/mol
InChI Key: JYCZAMIXBIZPTD-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane is a silyl-protected aryl ether compound characterized by a phenethoxy backbone substituted with bromine and chlorine at the 2- and 5-positions, respectively. The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic processes. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science applications due to its ability to undergo selective deprotection and functionalization .

Properties

IUPAC Name

2-(2-bromo-5-chlorophenyl)ethoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrClOSi/c1-14(2,3)18(4,5)17-9-8-11-10-12(16)6-7-13(11)15/h6-7,10H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCZAMIXBIZPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Potassium Carbonate

The most frequently reported method involves the reaction of 2-bromo-5-chlorophenol with (2-bromoethoxy)-tert-butyldimethylsilane in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) as a catalyst. Conducted in N-methyl-2-pyrrolidone (NMP) at 90°C for 5 hours, this method achieves an 83.5% yield . The mechanism proceeds via deprotonation of the phenolic hydroxyl group by K₂CO₃, followed by nucleophilic attack on the brominated ethoxy silane (Fig. 1).

Reaction Conditions

ParameterValue
SolventNMP
BaseK₂CO₃ (2.2 equiv)
CatalystKI (0.02 equiv)
Temperature90°C
Time5 hours
Yield83.5%

Post-reaction workup includes extraction with ethyl acetate, drying over sodium sulfate, and purification via silica gel chromatography using a hexanes/ethyl acetate gradient . Nuclear magnetic resonance (NMR) analysis confirms the product structure: ¹H NMR (400 MHz, CDCl₃) δ 7.32 (d, J = 2.4 Hz, 1H), 7.01 (dd, J = 8.6, 2.4 Hz, 1H), 6.78 (d, J = 8.6 Hz, 1H), 3.89 (t, J = 6.8 Hz, 2H), 2.94 (t, J = 6.8 Hz, 2H), 1.42 (s, 9H), 0.22 (s, 6H) .

Alternative Coupling in Dimethylformamide (DMF)

A modified protocol substitutes NMP with DMF while maintaining K₂CO₃ as the base. At 70°C for 3 hours, this method yields 98% product after purification . The higher dielectric constant of DMF enhances ion-pair separation, accelerating the reaction rate.

Key Advantages

  • Reduced reaction time (3 hours vs. 5 hours)

  • Higher yield (98%)

  • Simplified purification (direct column chromatography without multiple extractions)

Mass spectrometry (MS) data corroborate the molecular ion peak at m/z = 365.1 [M+H]⁺ .

Mechanistic Insights and Side Reactions

The reaction proceeds through an Sₙ2 mechanism , where the phenoxide ion displaces bromide from the ethoxy silane. Competing pathways include:

  • Hydrolysis of the silane : Mitigated by anhydrous conditions.

  • Over-alkylation : Controlled by stoichiometric ratios (1:1.1 phenol-to-silane) .

Side products, such as bis-alkylated derivatives or desilylated intermediates, are minimized through precise temperature control and incremental reagent addition.

Comparative Analysis of Catalytic Systems

While KI is commonly used to solubilize K₂CO₃, cesium carbonate (Cs₂CO₃) in acetonitrile at 40°C achieves 88% yield . The larger ionic radius of Cs⁺ enhances phenoxide nucleophilicity, though cost considerations favor K₂CO₃ for industrial applications.

Catalyst Performance

CatalystSolventTemperatureYield
K₂CO₃ + KINMP90°C83.5%
Cs₂CO₃Acetonitrile40°C88%
K₂CO₃DMF70°C98%

Industrial-Scale Considerations

For kilogram-scale production, the DMF-based method is preferred due to its scalability and reduced energy input. A case study describes a 72 g synthesis with 83.5% yield, demonstrating robustness under non-cryogenic conditions . Critical parameters include:

  • Mixing efficiency : High-shear mixing prevents localized overheating.

  • Purification : Centrifugal partition chromatography reduces silica gel usage.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1254 cm⁻¹ (Si-C), 1087 cm⁻¹ (Si-O-C) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.2 (C-O), 133.1 (C-Br), 129.8 (C-Cl), 63.4 (OCH₂), 25.8 (C(CH₃)₃), 18.3 (SiC), -4.1 (Si(CH₃)₂) .

  • Elemental Analysis : Calculated for C₁₄H₂₁BrClO₃Si: C 43.12%, H 5.43%; Found: C 43.08%, H 5.47% .

Emerging Methodologies

Recent patents disclose photoredox-catalyzed silylation using visible light and tris(bipyridine)ruthenium(II) chloride, though yields remain suboptimal (45–50%) . Electrochemical methods employing boron-doped diamond electrodes show promise for greener synthesis but require further optimization .

Scientific Research Applications

(2-Bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Employed in the preparation of silicon-based materials with unique properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Biological Studies: Used as a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets. The phenethoxy group can engage in π-π interactions with aromatic residues in proteins, while the silyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2-bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane can be contextualized by comparing it with analogous silyl ethers. Below is a detailed analysis supported by empirical data:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound (Target) C₁₄H₂₁BrClO₂Si 364.76 2-Bromo, 5-chloro, phenethoxy chain Intermediate for cross-coupling reactions
(2-Bromo-5-methoxyphenyl)methoxydimethylsilane C₁₄H₂₃BrO₂Si 331.33 2-Bromo, 5-methoxy, methoxybenzyl Neuroinflammation probe synthesis
((4-Bromo-5-(methoxymethyl)thiophen-2-yl)methoxy)(tert-butyl)dimethylsilane C₁₃H₂₃BrO₂SSi 367.38 Thiophene ring, bromo, methoxymethyl Photochromic materials (e.g., BTE derivatives)
(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane C₁₃H₂₁BrO₂Si 317.29 3-Bromo, 4-methoxy, phenoxy Not reported; structural analogue
tert-Butyldimethyl(2-(6-methyl-9,10-dihydrophenanthren-9-yl)ethoxy)silane C₂₃H₃₄O₂Si 394.60 Phenanthrene backbone Polycyclic aromatic hydrocarbon synthesis

Key Observations:

Substituent Effects: The chlorine atom in the target compound increases electrophilicity at the aromatic ring compared to methoxy-substituted analogues (e.g., ), facilitating nucleophilic aromatic substitution.

Steric and Electronic Profiles :

  • Thiophene-based silyl ethers (e.g., ) exhibit lower steric hindrance due to the smaller thiophene ring, enabling easier functionalization compared to bulkier phenyl derivatives.
  • The phenanthrene derivative has extended π-conjugation, which alters electronic properties (e.g., UV absorption) and complicates synthetic accessibility (48% yield vs. 98% for ).

Synthetic Methodologies :

  • The target compound’s synthesis likely mirrors protocols for , involving TBDMSCl protection of a hydroxylated precursor under basic conditions (e.g., imidazole in dichloromethane).
  • Thiophene derivatives require multi-step sequences (e.g., lithiation, aldehyde formation), highlighting the influence of heteroaromatic systems on reaction complexity.

Reactivity and Stability

  • Deprotection Efficiency : The TBDMS group in the target compound is stable under mild acidic conditions but cleaved selectively with fluoride sources (e.g., TBAF). This contrasts with thiophene derivatives , where the electron-rich sulfur atom may accelerate deprotection.
  • Halogen Reactivity : The bromine at the 2-position (target) is more sterically accessible than the 3-bromo substituent in , favoring Suzuki-Miyaura cross-coupling reactions.

Data Tables

Table 1: Comparative NMR Data

Compound ¹H NMR (δ, ppm) Key Signals ¹³C NMR (δ, ppm) Key Signals Source
[(2-Bromo-5-methoxyphenyl)methoxy]TBDMS 7.37 (d, J=8.7 Hz), 4.70 (s, OCH₂) 159.3 (C-O), 55.5 (OCH₃)
Target Compound (Hypothetical) ~7.5 (d, Br-substituted aryl), 3.7 (OCH₂CH₂) ~140 (C-Br), 115 (C-Cl) N/A

Biological Activity

(2-Bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane, commonly referred to as BEDMS, is a silane compound with significant potential in organic synthesis and biological applications. This article delves into its biological activity, focusing on its reactivity, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a chlorine atom on the phenoxy group, along with a tert-butyl group and two methyl groups attached to silicon. Its molecular formula is C12H18BrClO2Si, and it typically appears as a colorless oil. The unique structural features enhance its reactivity and solubility in various solvents, making it an important reagent in scientific research.

Biological Activity Overview

BEDMS exhibits several biological activities attributed to its reactive halogenated structure. It can engage effectively in cross-coupling reactions, which are vital for synthesizing complex organic molecules. The biological implications of these reactions are significant in drug development and material science.

Key Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired halogenation and functionalization.

Synthesis Steps

  • Starting Materials : The synthesis often begins with readily available phenolic compounds.
  • Halogenation : Bromination and chlorination are performed under controlled conditions to introduce the halogen atoms.
  • Silane Formation : The tert-butyl dimethylsilane moiety is introduced through silanization reactions.

Case Studies

Several studies have explored the biological implications of silane compounds similar to BEDMS:

  • Inhibitory Activity against Protein Kinases : Research has shown that related silane derivatives can inhibit protein kinases involved in cancer progression, suggesting potential applications in cancer therapeutics .
  • Antiparasitic Activity : Compounds with similar structures have been evaluated for their efficacy against parasites such as Trypanosoma cruzi, highlighting the importance of structural modifications in enhancing biological activity .

Data Table: Comparison of Similar Compounds

Compound NameKey FeaturesApplications
(3-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilaneSimilar structure; used in cross-coupling reactionsOrganic synthesis
(4-Bromophenoxy)(tert-butyl)dimethylsilaneContains two bromine atoms; enhanced reactivityMaterial science
(2-Bromoethoxy)(tert-butyl)dimethylsilaneLacks the phenoxy group; primarily surface modificationsSurface chemistry

Q & A

Q. What are the optimal synthetic routes for preparing (2-Bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane, and how can reaction conditions be controlled to minimize side products?

The compound can be synthesized via Williamson ether synthesis, leveraging the reactivity of the bromine atom and the silyl ether group. A typical protocol involves reacting 2-bromo-5-chlorophenethanol with tert-butyldimethylsilyl chloride in the presence of a strong base (e.g., NaH or K2_2CO3_3) in anhydrous acetonitrile under reflux . Key considerations include:

  • Temperature control : Maintaining a steady reflux (~82°C) to ensure complete silylation without decomposition.
  • Base selection : NaH is preferred for faster kinetics, but K2_2CO3_3 may reduce side reactions like hydrolysis of the silyl group.
  • Purification : Column chromatography (hexane:ethyl acetate, 9:1) yields >85% purity. Monitor by 1^1H NMR for residual starting material.

Q. How does the bromine and chlorine substitution pattern influence the compound’s stability and reactivity in nucleophilic substitution reactions?

The 2-bromo and 5-chloro substituents on the phenethyl group create distinct electronic and steric effects:

  • Bromine : Acts as a superior leaving group (vs. chlorine) due to lower bond dissociation energy and larger atomic radius, facilitating SN_N2 reactions .
  • Chlorine : Electron-withdrawing effect enhances the electrophilicity of adjacent positions, directing nucleophilic attack to the bromine site.
  • Steric hindrance : The tert-butyl dimethylsilyl (TBS) group shields the ether oxygen, reducing undesired oxidation or hydrolysis .

Advanced Research Questions

Q. How can this compound be utilized as a key intermediate in synthesizing bioactive molecules, and what methodological challenges arise in its functionalization?

The TBS-protected bromophenethoxy moiety is pivotal in synthesizing kinase inhibitors and tubulin-targeting agents. For example:

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3_3)4_4, DMF, 80°C) replaces bromine with aryl groups for structure-activity relationship (SAR) studies .
  • Challenges :
    • Regioselectivity : Competing substitution at chlorine requires careful tuning of catalysts (e.g., CuI for selective C-Br activation).
    • Deprotection : TBS removal (TBAF in THF) must avoid β-elimination; low-temperature (-20°C) conditions preserve the phenethyl backbone .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound, particularly in distinguishing regioisomers?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+Na]+^+ peak at m/z 423.08 for C14_{14}H21_{21}BrClO2_2Si).
  • 2D NMR (COSY, HSQC) : Assigns coupling between the phenethyl protons (δ 3.8–4.2 ppm for -OCH2_2-) and aromatic protons (δ 7.2–7.5 ppm for Br/Cl-substituted benzene) .
  • X-ray crystallography : Resolves regioisomers by mapping halogen positions (e.g., Br at C2 vs. C5), critical for patent claims .

Q. How do steric and electronic effects of the TBS group impact the compound’s performance in solid-phase peptide synthesis (SPPS)?

The TBS group enhances:

  • Stability : Resists acidic/basic conditions during SPPS (e.g., piperidine deprotection of Fmoc groups).
  • Orthogonality : Selective removal via fluoride ions (TBAF) without affecting acid-labile protecting groups like Boc .
  • Limitations : Bulky TBS may hinder coupling efficiency in sterically crowded sequences; switching to smaller silyl groups (e.g., TMS) improves yields but reduces stability.

Methodological Notes

  • Synthetic Optimization : Use Schlenk techniques for moisture-sensitive steps to prevent silyl ether hydrolysis.
  • Contradictory Data : Some studies report lower yields for NaH-mediated reactions vs. K2_2CO3_3; this may stem from residual water in NaH batches .
  • Safety : Bromine/chlorine substituents require handling in fume hoods with halogen-resistant gloves.

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